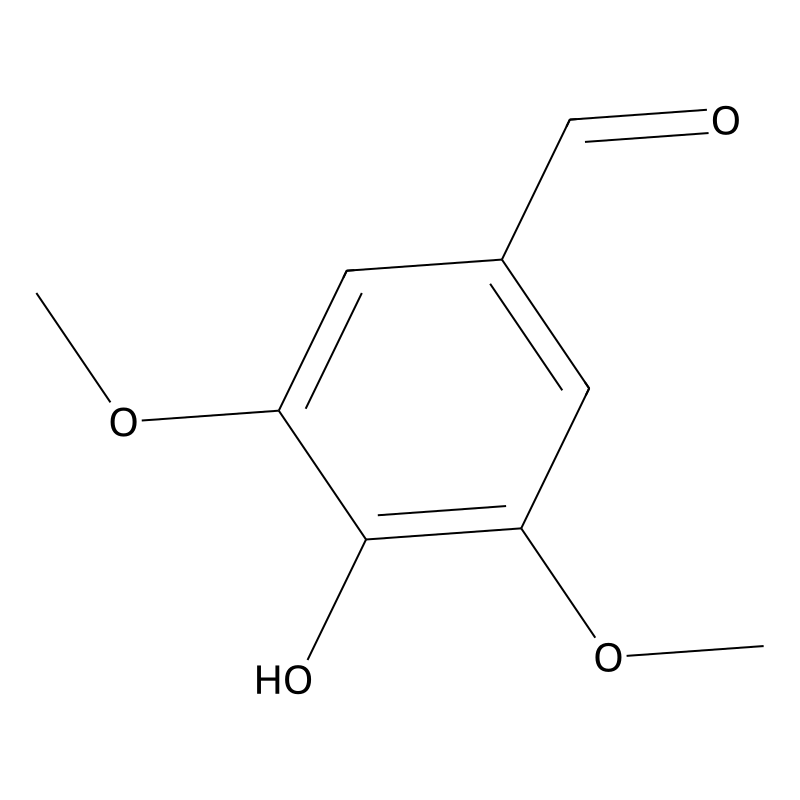Syringaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Solubility
Soluble (in ethanol)
Synonyms
Canonical SMILES
Bioactive properties and potential therapeutic applications:
Syringaldehyde has been investigated for its potential health benefits due to its antioxidant, anti-inflammatory, and neuroprotective properties. Studies suggest its ability to:
- Reduce oxidative stress: Syringaldehyde may act as a free radical scavenger, mitigating cellular damage caused by oxidative stress in various conditions, including spinal cord ischemia [].
- Exert anti-inflammatory effects: Research suggests syringaldehyde's potential to suppress inflammatory responses, potentially offering benefits in managing inflammatory diseases [].
- Offer neuroprotective properties: Studies indicate syringaldehyde's potential to protect nerve cells from damage, making it a potential candidate for exploring neurodegenerative disorders [].
Syringaldehyde, scientifically known as 3,5-dimethoxy-4-hydroxybenzaldehyde, is an organic compound that belongs to the phenolic aldehyde family. It is a colorless solid, although impure samples may appear yellowish, and is soluble in alcohol and polar organic solvents. Syringaldehyde is widely distributed in nature, occurring in trace amounts in various plant species, particularly in the wood of spruce and maple trees. It is also formed during the aging of whisky in oak barrels, contributing to its complex flavor profile .
- In insects, syringaldehyde acts as a semiochemical, a molecule used for communication. For example, the bark beetle Scolytus multistriatus uses syringaldehyde to locate suitable host trees for egg-laying [].
- Syringaldehyde might also have biological activities in plants, but more research is needed in this area.
- Oxidation: Syringaldehyde can be produced through the oxidation of lignin, which generates various aldehydes and phenolic acids. This process is significant in the context of lignocellulosic biomass degradation .
- Halogenation: Similar to vanillin, syringaldehyde can undergo halogenation reactions, where halogens are introduced into its structure .
- Photosensitized Reactions: Recent studies have shown that syringaldehyde can engage in photosensitized reactions that may influence secondary organic aerosol formation and aging processes in the atmosphere .
Syringaldehyde exhibits various biological activities:
- Antioxidant Properties: It has been shown to possess antioxidant capabilities, which may help mitigate oxidative stress in biological systems.
- Insect Communication: Certain insect species utilize syringaldehyde as a chemical signal during oviposition, indicating its role in ecological interactions .
- Potential Antimicrobial Effects: Preliminary studies suggest that syringaldehyde may exhibit antimicrobial properties, though further research is needed to fully understand its efficacy and mechanisms.
Syringaldehyde can be synthesized through several methods:
- Lignin Oxidation: The most common method involves the oxidative degradation of lignin, where specific conditions yield syringaldehyde alongside other phenolic compounds .
- Duff Reaction: Syringol can be converted into syringaldehyde via the Duff reaction, which involves treating syringol with an oxidizing agent under acidic conditions .
- Catalytic Oxidation: Recent advancements have explored catalytic oxidation techniques for synthesizing syringaldehyde from lignin-derived substrates, enhancing yield and efficiency .
Syringaldehyde has diverse applications across multiple fields:
- Food Industry: Used as a flavoring agent due to its aromatic properties.
- Pharmaceuticals: Investigated for potential therapeutic effects owing to its biological activity.
- Cosmetics: Incorporated into formulations for its fragrance and possible skin benefits.
- Textiles: Utilized as a dye or mordant due to its ability to bind with fibers .
Studies on the interactions of syringaldehyde with other compounds are essential for understanding its behavior in various environments:
- Chemical Interactions: Research has focused on how syringaldehyde interacts with other phenolic compounds and environmental factors like light exposure.
- Biological Interactions: Investigations into how syringaldehyde affects microbial growth and plant interactions are ongoing, highlighting its ecological significance.
Syringaldehyde shares structural similarities with several other phenolic compounds. Here are some notable comparisons:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Vanillin | Similar aromatic structure | Widely used as a flavoring agent; derived from lignin |
| Guaiacol | Contains methoxy groups | Known for its use in pharmaceuticals and as a flavor enhancer |
| Cinnamaldehyde | Aldehyde functional group | Commonly used as a flavor and fragrance compound |
| Ferulic Acid | Contains methoxy groups | Known for antioxidant properties; found in many plants |
Syringaldehyde's unique combination of functional groups (two methoxy groups and one hydroxyl group) distinguishes it from these compounds, influencing its reactivity and biological activity .
Physical Description
Very pale green needles; Alcoholic aroma
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Melting Point
Mp 113-114 °
UNII
GHS Hazard Statements
H302 (97.62%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.93%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
Use Classification
FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index








